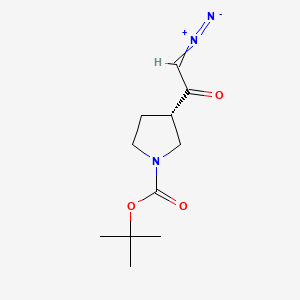
tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group attached to a pyrrolidine ring, with a diazoacetyl group at the 3-position
Preparation Methods
The synthesis of tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a diazoacetyl compound under specific conditions. The reaction conditions often include the use of a base to deprotonate the pyrrolidine, followed by the addition of the diazoacetyl compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diazoacetyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the diazoacetyl group is replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The diazoacetyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate include other diazoacetyl derivatives and pyrrolidine-based compounds. What sets this compound apart is its unique combination of the tert-butyl group and the diazoacetyl group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
- tert-Butyl(2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Biological Activity
tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.
- Chemical Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- Structure : The compound features a pyrrolidine ring, which is known for its biological significance, particularly in the synthesis of various pharmaceuticals.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its antibacterial, anti-inflammatory, and antineoplastic properties.
Antibacterial Activity
Research indicates that compounds related to pyrrolidine derivatives exhibit significant antibacterial properties. For instance:
- Compounds derived from marine bacteria, including pyrrolidine derivatives, have shown effective antibacterial activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .
- The presence of diazoacetyl groups in similar compounds enhances their interaction with bacterial targets, potentially increasing their efficacy.
Anti-inflammatory Activity
In vitro studies using RAW264.7 macrophages have demonstrated that certain pyrrolidine derivatives can inhibit nitric oxide production induced by lipopolysaccharide (LPS), indicating anti-inflammatory potential:
- For example, a related compound showed inhibition rates of 86.87% and 94.48% at concentrations of 1.0 and 2.0 µg/mL, respectively .
Antineoplastic Activity
Pyrrolidine derivatives have also been evaluated for their antitumor effects:
- A study found moderate antineoplastic activity against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901) for several pyrrolidine-based compounds .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit viral neuraminidase, affecting viral replication processes .
- Modulation of Cell Signaling Pathways : Compounds may interact with key signaling pathways involved in inflammation and cancer progression, such as NF-kappa-B and STAT pathways .
Case Studies
-
Antibacterial Efficacy : A study on related pyrrolidine compounds demonstrated significant antibacterial activity against multiple strains, suggesting that modifications in the diazoacetyl group can enhance antimicrobial properties.
Compound Name MIC (μg/mL) Target Bacteria Vibripyrrolidine A 0.96 Staphylococcus aureus Vibridiazinane A 7.81 Staphylococcus aureus -
Anti-inflammatory Effects : In a controlled experiment using RAW264.7 macrophages:
Concentration (µg/mL) Inhibition Rate (%) 1.0 86.87 2.0 94.48
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)9(15)6-13-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 |
InChI Key |
VRKBJAVUMSFGKK-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)C=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















